molecular formula C10H16O3 B3117832 Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate CAS No. 22773-08-6

Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate

Cat. No. B3117832
CAS RN: 22773-08-6
M. Wt: 184.23 g/mol
InChI Key: IPFUOZICZJYWLT-UHFFFAOYSA-N
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Description

Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate is an organic compound with the molecular formula C8H12O3 . It is also known by other names such as Ethyl cyclopentanone-2-carboxylate, Ethyl 2-cyclopentanone-1-carboxylate, and Ethyl 2-oxo-1-cyclopentanecarboxylate .


Synthesis Analysis

The synthesis of Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate involves a phase-transfer benzylation reaction with benzyl bromide in a microreactor . The reaction is catalyzed by a solid base catalyst KF/Al2O3 .


Molecular Structure Analysis

The molecular structure of Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate can be represented by the SMILES string CCOC(=O)C1CCCC1=O . The InChI key for this compound is JHZPNBKZPAWCJD-UHFFFAOYSA-N .


Chemical Reactions Analysis

Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate participates in cobalt (II) Schiff’s base complex catalyzed oxidation of primary and secondary alcohols . It has also been used in the stereoselective synthesis of (±)- cis,cis -spiro [4.4]nonane-1,6-diol .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate include a refractive index of n20/D 1.452 (lit.), boiling point of 102-104 °C/11 mmHg (lit.), and density of 1.054 g/mL at 25 °C (lit.) .

Scientific Research Applications

Safety and Hazards

Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate is classified as a combustible liquid . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-4-13-9(12)7-5-10(2,3)6-8(7)11/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFUOZICZJYWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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